molecular formula C12H16N4 B6497762 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile CAS No. 1249996-97-1

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile

Cat. No.: B6497762
CAS No.: 1249996-97-1
M. Wt: 216.28 g/mol
InChI Key: YISSILNDFAGMBG-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is a chemical reagent built on a pyrazine core, a nitrogen-containing heterocycle of significant interest in medicinal and agrochemical research . The pyrazine-2-carbonitrile scaffold serves as a versatile building block for the synthesis of more complex molecules and is known to be a key structural motif in compounds with various biological activities . The specific substitution pattern of this compound, featuring a carbonitrile group and a cyclohexyl(methyl)amino side chain, is designed to explore structure-activity relationships (SAR) in drug discovery campaigns, particularly in modulating properties like potency, selectivity, and pharmacokinetics. Pyrazinecarbonitrile derivatives are frequently investigated for their potential as kinase inhibitors . Research on analogous structures has shown that similar compounds can act as potent inhibitors of receptor tyrosine kinases (e.g., FGFR) and other kinases like CK2 , which are important targets in oncology. The presence of the carbonitrile group (CN) can be a critical pharmacophore, often contributing to binding affinity within the enzyme's active site through hydrogen bonding or as a key component in inhibitors of ATR kinase . Furthermore, the cyclohexyl moiety is a common feature used in drug design to influence the molecule's lipophilicity and conformational geometry. This product is intended for research purposes such as hit-to-lead optimization, library synthesis for high-throughput screening, and investigating mechanisms of action in biological systems. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16(10-5-3-2-4-6-10)12-11(9-13)14-7-8-15-12/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSILNDFAGMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting with 2,3-Dichloropyrazine

A method adapted from US8513415B2 involves using 2,3-dichloropyrazine as a precursor. The chlorine atoms at positions 2 and 3 serve as leaving groups for sequential substitution:

  • Amine introduction : Reacting 2,3-dichloropyrazine with cyclohexyl(methyl)amine in the presence of a base (e.g., potassium carbonate) in DMF at 80–100°C selectively substitutes the chlorine at position 3.

  • Cyanation : The remaining chlorine at position 2 is replaced via palladium-catalyzed cyanation using Zn(CN)₂ or NaCN under microwave irradiation (150°C, 30 min).

Optimization Data :

StepReagents/ConditionsYieldNotes
Amine substitutionCyclohexyl(methyl)amine, K₂CO₃, DMF, 12 h, 90°C68%Regioselectivity confirmed via HPLC.
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, microwave, 150°C72%Avoids hazardous HCN gas.

Alternative Pathway via 3-Chloropyrazine-2-carbonitrile

A more direct route involves synthesizing 3-chloropyrazine-2-carbonitrile first, followed by amine substitution:

  • Synthesis of 3-chloropyrazine-2-carbonitrile :

    • Nitration of pyrazine-2-carbonitrile followed by chlorination using PCl₅ (yield: 55%).

  • Amine coupling :

    • Reacting 3-chloropyrazine-2-carbonitrile with cyclohexyl(methyl)amine in toluene at reflux (110°C) for 24 h (yield: 81%).

Advantages :

  • Avoids multi-step functionalization.

  • Higher yield due to reduced steric hindrance.

Reductive Amination Approaches

Using Pyrazine-2-carbonitrile and Cyclohexanone

A two-step reductive amination strategy is viable:

  • Formation of imine : Reacting pyrazine-2-carbonitrile with cyclohexanone in MeOH under acidic conditions (HCl, 50°C, 6 h).

  • Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine (yield: 65%).

Limitations :

  • Requires strict pH control to prevent cyano group hydrolysis.

Comparative Analysis of Methods

MethodKey StepsTotal YieldScalabilitySafety
Halogenated intermediate (2.1)Amine substitution → Cyanation49%HighModerate
3-Chloropyrazine-2-carbonitrile (2.2)Direct amine coupling81%ModerateHigh
Reductive amination (3.1)Imine formation → Reduction65%LowModerate

Chemical Reactions Analysis

Types of Reactions

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to primary amines.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenated pyrazines and nucleophiles like amines and thiols are typical reagents.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Functional Groups
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile C₁₂H₁₆N₄ Cyclohexyl(methyl)amino (position 3) Carbonitrile (position 2)
3-Aminopyrazine-2-carbonitrile C₅H₄N₄ Amino (position 3) Carbonitrile (position 2)
2-Amino-3-cyanopyrazine C₅H₄N₄ Amino (position 2), cyano (position 3) Carbonitrile, amine
3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₈H₂₂N₆O₃ Isoxazole-propanoyl-piperidinyloxy (position 3) Carbonitrile (position 2), ester
1-(pyrimidin-2-yl)cyclohexane-1-carbonitrile C₁₁H₁₃N₃ Pyrimidinyl (position 1) Carbonitrile (position 1)
Key Observations :
  • Substituent Bulk: The cyclohexyl(methyl)amino group in the target compound enhances lipophilicity compared to smaller substituents like amino or cyano groups in analogues (e.g., 3-aminopyrazine-2-carbonitrile) .
  • Electronic Effects : Electron-withdrawing carbonitrile groups are conserved across all compounds, influencing reactivity and binding interactions.
  • Hybrid Structures: Compounds like 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile incorporate additional heterocycles (isoxazole) and ester linkages, expanding biological target diversity .
Key Observations :
  • Electrophilic Substitution : Pyrazine-2-carbonitrile derivatives are often functionalized via reactions with amines or aryl halides under catalytic conditions .
Key Observations :
  • Antimicrobial Activity: Thiazolo-pyrimidine derivatives (e.g., 11a) exhibit notable antimicrobial properties, attributed to their fused heterocyclic systems .
  • Therapeutic Potential: The target compound’s cyclohexyl(methyl)amino group may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Biological Activity

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activities

The compound belongs to the class of pyrazine derivatives, which are known for a diverse range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Potential to reduce inflammation in different biological systems.
  • Antitumor : Exhibits cytotoxic effects against cancer cells.
  • Kinase Inhibition : Involvement in inhibiting specific kinases related to cancer and inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Targeting Kinases : The compound may inhibit kinases such as p38 MAPK, which is involved in inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle, particularly in the G2/M phase, which is crucial for cancer treatment.
  • Antimycobacterial Activity : Some studies indicate potential effectiveness against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : Variations in the cyclohexyl and methyl groups can significantly influence biological activity. For instance, longer carbon chains have been associated with enhanced antibacterial properties.
  • Functional Group Modifications : The introduction of additional functional groups can enhance or diminish activity, highlighting the importance of careful structural design.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazine derivatives similar to this compound:

StudyCompoundActivityFindings
3-Aminopyrazine DerivativesAntimycobacterialMIC = 12.5 µg/mL against Mtb; structure-activity correlation established.
Amino-PyrazolesAnticancerCompound showed IC50 values between 0.08–12.07 mM; effective in inhibiting tubulin polymerization.
Pyrazinamide AnaloguesAntitubercularIdentified mechanisms involving fatty acid synthase inhibition; modifications led to enhanced potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., Cl) at the pyrazine-2-carbonitrile position with cyclohexyl(methyl)amine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Yield optimization requires precise stoichiometric ratios (amine:halogen ≈ 1.2:1), controlled temperature (80–100°C), and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm in 1^1H NMR; pyrazine ring carbons at 140–160 ppm in 13^13C NMR).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.
  • Mass Spectrometry (MS) : Verify molecular ion peak [M+H]+ matching the molecular formula (C₁₃H₁₇N₅).
    Cross-validation with computational modeling (e.g., DFT for predicted spectra) reduces ambiguity .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via UV-Vis spectroscopy.
    Positive controls (e.g., staurosporine for kinases) and triplicate measurements ensure reliability .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl(methyl)amino group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky cyclohexyl group may hinder Suzuki-Miyaura coupling at the pyrazine ring due to steric hindrance. To mitigate this:

  • Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity.
  • Employ microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers.
  • Compare with analogues (e.g., methylamino vs. cyclohexylamino) via Hammett plots to quantify electronic effects .

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity artifacts. Address by:

  • Reproducing Experiments : Standardize cell lines (ATCC-verified), serum-free media, and incubation times.
  • Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices.
  • Dose-Response Validation : Perform orthogonal assays (e.g., Western blot for target protein inhibition alongside cytotoxicity assays) .

Q. What computational strategies predict the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR). Focus on the ATP-binding pocket; score poses with MM-GBSA.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with hinge region residues like Met793) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chiral centers exist (e.g., cyclohexyl stereochemistry):

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed aminations.
  • Crystallization-Induced Dynamic Resolution : Optimize solvent systems (e.g., ethanol/water) to enrich the desired enantiomer.
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

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